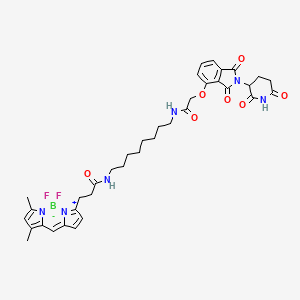

BODIPY FL thalidomide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H43BF2N6O7 |

|---|---|

Molecular Weight |

732.6 g/mol |

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]propanamide |

InChI |

InChI=1S/C37H43BF2N6O7/c1-23-20-24(2)45-29(23)21-26-13-12-25(46(26)38(45,39)40)14-16-31(47)41-18-7-5-3-4-6-8-19-42-33(49)22-53-30-11-9-10-27-34(30)37(52)44(36(27)51)28-15-17-32(48)43-35(28)50/h9-13,20-21,28H,3-8,14-19,22H2,1-2H3,(H,41,47)(H,42,49)(H,43,48,50) |

InChI Key |

CJILTFJYYOHLGA-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BODIPY FL Thalidomide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BODIPY FL thalidomide (B1683933) is a high-affinity, fluorescently-labeled chemical probe designed to investigate the interactions of molecules with Cereblon (CRBN), a critical component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex. Its primary mechanism of action is to bind with high affinity to the thalidomide-binding domain of CRBN, enabling the sensitive and quantitative detection of this interaction. This makes it an invaluable tool for the discovery and characterization of novel CRBN ligands, which are of significant interest in the development of molecular glues and proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. This guide provides a comprehensive overview of the mechanism of action of BODIPY FL thalidomide, its application in key biochemical assays, and the underlying signaling pathways.

Core Mechanism of Action: A High-Affinity Fluorescent Probe for Cereblon

The fundamental mechanism of action of this compound lies in its ability to act as a high-affinity fluorescent probe for the human CRBN protein. It possesses a dissociation constant (Kd) of 3.6 nM, indicating a very strong binding affinity.[1][2][3] This strong interaction is the basis for its use in various assays to study the binding of other, non-fluorescent compounds to CRBN.

This compound is a derivative of thalidomide, a well-known immunomodulatory drug that exerts its therapeutic and teratogenic effects by binding to CRBN. By attaching the BODIPY FL fluorophore to the thalidomide scaffold, the molecule retains its high-affinity binding to CRBN while gaining the ability to be detected and quantified through fluorescence-based techniques.

The binding of this compound to CRBN allows for the development of sensitive and robust assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), to screen for and characterize novel CRBN ligands. These assays are crucial for the development of new therapeutics that leverage the CRBN pathway for targeted protein degradation.

Signaling Pathway: The CRL4-CRBN Ubiquitin-Proteasome System

This compound and other CRBN ligands modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major cellular pathway responsible for the degradation of proteins, thereby regulating a wide range of cellular processes.

The binding of a ligand, such as thalidomide or a novel small molecule, to CRBN can alter the substrate specificity of the CRL4-CRBN complex. This can lead to the recruitment of "neosubstrates" – proteins that are not normally targeted by this E3 ligase – for ubiquitination and subsequent degradation by the proteasome. This "induced proximity" is the mechanistic basis for the therapeutic effects of molecular glues and PROTACs.

Quantitative Data Summary

The use of this compound in TR-FRET assays provides a highly sensitive method for determining the binding affinities of various ligands to CRBN. The following table summarizes key quantitative data for this compound and other known CRBN ligands.

| Compound | Assay Type | Parameter | Value (nM) | Reference(s) |

| This compound | TR-FRET | Kd | 3.6 | [1][2][3] |

| Pomalidomide | TR-FRET | IC50 | 6.4 | [4][5][6] |

| Thalidomide | TR-FRET | IC50 | 22.4 | [4] |

| Lenalidomide | TR-FRET | IC50 | 8.9 | [4] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 values of test compounds against CRBN using this compound as the fluorescent probe.

Materials:

-

His-tagged CRBN/DDB1 protein complex

-

Tb-conjugated anti-His antibody (Donor)

-

This compound (Acceptor)

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Reagent Preparation:

-

Prepare a solution of His-CRBN/DDB1 and Tb-anti-His antibody in assay buffer.

-

Prepare a solution of this compound in assay buffer.

-

-

Assay Plate Preparation:

-

Add a small volume of the diluted test compounds to the wells of the 384-well plate.

-

Add the His-CRBN/DDB1 and Tb-anti-His antibody solution to all wells.

-

Initiate the binding reaction by adding the this compound solution to all wells.

-

-

Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the donor fluorophore (Tb) at ~340 nm and measure the emission at two wavelengths: the donor emission (~490 nm) and the acceptor emission (~520 nm).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of BODIPY FL-Thalidomide for Cereblon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between BODIPY FL-thalidomide and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Cereblon is a critical target in the development of novel therapeutics, including molecular glues and proteolysis-targeting chimeras (PROTACs). The use of high-affinity fluorescent probes like BODIPY FL-thalidomide is essential for the accurate characterization of ligand-CRBN interactions. This document outlines the quantitative binding data, detailed experimental protocols, and relevant biological pathways.

Quantitative Binding Affinity Data

The affinity of BODIPY FL-thalidomide for human Cereblon has been determined to be in the low nanomolar range, indicating a high-affinity interaction. This makes it a valuable tool for sensitive and robust binding assays.[1][2][3][4] The dissociation constant (Kd) for BODIPY FL-thalidomide binding to human Cereblon is 3.6 nM .[1][2][3][4]

For comparative purposes, the binding affinities of parent immunomodulatory drugs (IMiDs) and other derivatives, as determined by various assays, are presented in the table below. The BODIPY FL-thalidomide-mediated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay demonstrates significantly higher sensitivity compared to previously reported Fluorescence Polarization (FP) assays.[1]

| Compound | Assay Type | Binding Constant (IC50) | Binding Constant (Ki) | Reference |

| BODIPY FL-Thalidomide | TR-FRET | - | 3.6 nM (Kd) | [1][2][4] |

| Lenalidomide | TR-FRET | 8.9 nM | 4.2 nM | [1] |

| Thalidomide | TR-FRET | 22.4 nM | 10.6 nM | [1] |

| Pomalidomide | TR-FRET | 6.4 nM | 3.0 nM | [1] |

| Lenalidomide | FP | 296.9 nM | 177.8 nM | [1] |

| Thalidomide | FP | 404.6 nM | 249.2 nM | [1] |

| Pomalidomide | FP | 264.8 nM | 156.6 nM | [1] |

Experimental Protocols

The determination of the high-affinity binding of BODIPY FL-thalidomide to Cereblon was achieved using a sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This protocol outlines the methodology for a competitive binding assay to measure the affinity of ligands to the human Cereblon protein.

Materials:

-

His-tagged human Cereblon (His-CRBN)

-

BODIPY FL-thalidomide probe

-

Tb-anti-His antibody

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

Test compounds (e.g., thalidomide, lenalidomide, pomalidomide)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a solution of 2 nM His-CRBN in assay buffer.

-

Prepare a solution of 2 nM Tb-anti-His antibody in assay buffer.

-

Prepare a solution of 4 nM BODIPY FL-thalidomide in assay buffer.

-

Prepare serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Plate Preparation:

-

To the wells of a 384-well plate, add 2 µL of the test compound dilutions or DMSO as a control.

-

Add 4 µL of the His-CRBN solution to each well.

-

Add 4 µL of the Tb-anti-His antibody solution to each well.

-

Incubate the plate for 30 minutes at room temperature to allow for the formation of the His-CRBN/Tb-anti-His antibody complex.

-

-

Binding Reaction:

-

Add 4 µL of the BODIPY FL-thalidomide solution to each well to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (BODIPY FL) and 615 nm (Terbium).

-

The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 615 nm) * 10,000.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the BODIPY FL-thalidomide probe.

-

Visualizations

Cereblon Signaling Pathway

The following diagram illustrates the role of Cereblon within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex and its interaction with immunomodulatory drugs (IMiDs) to induce the degradation of neosubstrate proteins.

Caption: Cereblon E3 Ligase Pathway with IMiD Action.

TR-FRET Experimental Workflow

The diagram below outlines the sequential steps of the TR-FRET competitive binding assay.

References

The Structure and Application of BODIPY FL Thalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BODIPY FL thalidomide (B1683933) has emerged as a critical tool in the study of the E3 ubiquitin ligase cereblon (CRBN), a key player in targeted protein degradation. This in-depth guide provides a comprehensive overview of its structure, properties, and application, with a focus on quantitative data and detailed experimental protocols to facilitate its use in research and drug discovery.

Core Structure and Properties

BODIPY FL thalidomide is a high-affinity fluorescent probe designed specifically for human cereblon protein.[1][2][3] It is synthesized by reacting thalidomide-O-amido-C8-NH2 trifluoroacetic acid salt with BODIPY FL propionic acid.[4] This conjugation links the thalidomide moiety, which binds to cereblon, with the BODIPY FL fluorophore, a bright and photostable green fluorescent dye.[5]

The resulting molecule retains a high affinity for cereblon, with a dissociation constant (Kd) of 3.6 nM.[1][2][4][6][7] This strong and specific binding makes it an ideal probe for various biochemical and cellular assays.

| Property | Value | Source |

| Molecular Formula | C37H43BF2N6O7 | [8][9][10] |

| Molecular Weight | 732.59 g/mol | [3][8][10] |

| CAS Number | 2740620-18-0 | [8][9][10] |

| Appearance | Orange Solid | [8][11] |

| Solubility | DMSO | [8][11] |

| Excitation Maxima (λex) | 502-503 nm | [8][10][11] |

| Emission Maxima (λem) | 509-510 nm | [8][10] |

| Binding Affinity (Kd) | 3.6 nM | [1][2][4][6][7] |

Signaling Pathway Context: Cereblon and Protein Degradation

This compound is instrumental in probing the function of cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[6] This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Thalidomide and its derivatives (immunomodulatory drugs or IMiDs) act as "molecular glues," inducing the degradation of specific target proteins by recruiting them to the CRL4-CRBN complex. This mechanism is central to the therapeutic effects of these drugs and the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs).[4][6][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of this compound As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. Development of this compound as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tenovapharma.com [tenovapharma.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. BDY FL Thalidomide Supplier | CAS 2740620-18-0 | Tocris Bioscience [tocris.com]

- 11. tenovapharma.com [tenovapharma.com]

- 12. Development of this compound As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. | Semantic Scholar [semanticscholar.org]

BODIPY FL Thalidomide Fluorescent Probe: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Properties and Applications of a High-Affinity Fluorescent Probe for Cereblon.

This guide provides a comprehensive overview of the BODIPY FL thalidomide (B1683933) fluorescent probe, a critical tool for researchers and scientists in drug development. It details the probe's photophysical and binding properties, experimental protocols for its use, and the underlying biological pathways it helps to investigate.

Core Properties of BODIPY FL Thalidomide

The this compound probe is a high-affinity fluorescent ligand designed specifically for the human Cereblon (CRBN) protein.[1][2] Cereblon is a key component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN), which is a target for a class of drugs known as immunomodulatory drugs (IMiDs), including thalidomide and its analogs. The probe's design allows for highly sensitive and selective detection of ligand binding to Cereblon, making it an invaluable tool for the development and characterization of novel Cereblon ligands, molecular glues, and proteolysis-targeting chimeras (PROTACs).

Quantitative Data Summary

The following tables summarize the key photophysical and binding characteristics of the this compound probe.

Table 1: Photophysical and Binding Properties of this compound Probe

| Property | Value | Reference |

| Excitation Maximum (λex) | 502 nm | |

| 503 nm | [1] | |

| Emission Maximum (λem) | 510 nm | |

| 509 nm | [1] | |

| Dissociation Constant (Kd) | 3.6 nM | [1][2] |

| Molecular Weight | 732.59 g/mol | [1] |

| Solubility | DMSO | [1] |

Table 2: Comparative IC50 Values of Cereblon Ligands in Various Assays

| Compound | This compound TR-FRET Assay IC50 | Cy5-Thalidomide FP Assay IC50 | Cy5-Cereblon Modulator TR-FRET Assay IC50 | Reference |

| Pomalidomide | 6.4 nM | 264.8 nM | 1.2 µM | [3] |

Signaling Pathway and Mechanism of Action

The this compound probe interacts with Cereblon, a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex, which also includes Cullin-4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), plays a crucial role in protein ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs act as "molecular glues" by binding to Cereblon and inducing the recruitment of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex for ubiquitination and degradation. This mechanism is central to the therapeutic effects of these drugs in multiple myeloma and other hematological malignancies.

References

A Technical Guide to Cereblon (CRBN) Fluorescent Ligands for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of fluorescently labeled ligands for Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex and a key target in targeted protein degradation (TPD). The use of high-affinity fluorescent probes is instrumental in the development of novel molecular glues and proteolysis-targeting chimeras (PROTACs). This document details the characteristics of commonly used fluorescent ligands, provides in-depth experimental protocols for their application, and illustrates the underlying biological pathways and experimental workflows.

Core Concepts in CRBN-Targeted Drug Discovery

Cereblon has emerged as a pivotal E3 ligase for targeted protein degradation. Small molecules, such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), bind to CRBN and modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This mechanism is harnessed by PROTACs, which are heterobifunctional molecules that recruit a target protein to the CRBN E3 ligase complex for degradation.

Fluorescent ligands that bind to the same site on CRBN as these therapeutic molecules are invaluable tools for:

-

High-throughput screening (HTS) to identify novel CRBN binders.

-

Binding affinity determination of unlabeled compounds through competitive assays.

-

Elucidating the mechanism of action of CRBN-targeting degraders.

-

Cellular target engagement studies.

Quantitative Data of CRBN Fluorescent Ligands

The selection of a fluorescent ligand is critical and depends on the specific application and available instrumentation. The following table summarizes the key quantitative parameters of widely used CRBN fluorescent ligands.

| Fluorescent Ligand | Fluorophore | Binding Affinity (Kd) to CRBN | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| BODIPY FL Thalidomide | BODIPY FL | 3.6 nM[1] | ~506 | ~508 | Not Reported |

| Cy5-labeled Thalidomide | Cyanine 5 | 121.6 nM[2][3] | 650[4][5][6] | 665[4][5][6] | 0.27 (for Cy5)[7] |

| FITC-labeled Thalidomide | Fluorescein Isothiocyanate | Not explicitly reported, but used in binding assays | 495[8][9] | 525[10] | 0.92 (for FITC) |

| BDY FL Lenalidomide (B1683929) | BODIPY FL | High affinity (specific Kd not reported) | 506[10] | 508[10] | Not Reported |

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of assays utilizing CRBN fluorescent ligands. Below are protocols for two common assay formats.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the change in the polarization of fluorescent light emitted by a small fluorescent ligand. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, its tumbling slows, and the polarization of the emitted light increases. Unlabeled competitor molecules that bind to CRBN will displace the fluorescent ligand, causing a decrease in fluorescence polarization.

Detailed Protocol for a Competitive FP Assay using Cy5-labeled Thalidomide:

Reagents:

-

Purified recombinant human CRBN/DDB1 complex

-

Cy5-labeled Thalidomide (fluorescent tracer)

-

Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4

-

Test compounds (e.g., PROTACs, molecular glues)

-

Black, low-binding 96- or 384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of the CRBN/DDB1 complex in assay buffer. The final concentration in the well is typically in the low nanomolar range (e.g., 20 nM).

-

Prepare a 2X working solution of the Cy5-labeled Thalidomide tracer in assay buffer. The final concentration should be at or below the Kd for its interaction with CRBN (e.g., 10 nM).

-

Prepare serial dilutions of the test compounds in assay buffer at 4X the final desired concentrations.

-

-

Assay Setup (for a 20 µL final volume):

-

Add 5 µL of the 4X test compound dilutions to the wells of the microplate. For control wells (no competitor), add 5 µL of assay buffer.

-

Add 10 µL of the 2X CRBN/DDB1 complex solution to all wells except the "tracer only" control wells. To the "tracer only" wells, add 10 µL of assay buffer.

-

Add 5 µL of the 2X Cy5-labeled Thalidomide solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for Cy5 (e.g., excitation at ~620-650 nm and emission at ~665-685 nm).

-

-

Data Analysis:

-

The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the test compound concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer and its concentration are known.

-

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure compound binding to a target protein. In this assay, CRBN is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent ligand (the energy acceptor), such as a BODIPY-labeled thalidomide or lenalidomide derivative, binds to the NanoLuc®-CRBN fusion protein. When the donor and acceptor are in close proximity (<10 nm), energy transfer occurs from the NanoLuc® luciferase to the fluorescent acceptor upon addition of the luciferase substrate. This results in a BRET signal. Test compounds that bind to CRBN will compete with the fluorescent tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Detailed Protocol for a NanoBRET™ CRBN Target Engagement Assay:

Reagents:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CRBN fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ fluorescent tracer for CRBN (e.g., BODIPY-lenalidomide)

-

NanoBRET™ Nano-Glo® Substrate

-

Test compounds

-

White, tissue culture-treated 96- or 384-well assay plates

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in complete growth medium.

-

Seed the cells into the assay plate at an appropriate density.

-

After 24 hours, transfect the cells with the NanoLuc®-CRBN expression plasmid according to the manufacturer's instructions for the transfection reagent.

-

Incubate for 24 hours to allow for protein expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in Opti-MEM®.

-

Prepare the NanoBRET™ fluorescent tracer solution in Opti-MEM®.

-

Remove the growth medium from the cells and add the compound dilutions followed by the tracer solution.

-

Incubate the plate in a CO2 incubator for a defined period (e.g., 2 hours) to allow for compound entry and binding.

-

-

BRET Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm for a red-shifted tracer) using a luminometer capable of detecting BRET signals.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the test compound that reduces the BRET signal by 50%.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to CRBN and the experimental workflows.

Caption: Mechanism of PROTAC-mediated protein degradation via CRBN.

Caption: Experimental workflow for a Fluorescence Polarization assay.

Caption: Experimental workflow for a NanoBRET Target Engagement assay.

Caption: Simplified diagram of CRBN's role in the AMPK-mTOR signaling pathway.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. Development of this compound as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thalidomide-Cyanine 5 (7288) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. Panel Builder [app.fluorofinder.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Discovery of High-Affinity Cereblon Probes: A Technical Guide

Introduction: Cereblon (CRBN) has emerged as a protein of profound interest in modern drug discovery, primarily for its role as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This complex is central to the mechanism of action of immunomodulatory drugs (IMiDs) and the rapidly expanding field of targeted protein degradation (TPD).[3][4] Small molecules that bind to Cereblon can modulate its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, many of which are high-value therapeutic targets such as transcription factors.[3][5] The development of high-affinity, selective probes for CRBN is therefore critical, serving both as research tools to elucidate its biological functions and as foundational components for creating novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[6][7] This technical guide provides an in-depth overview of the discovery and characterization of high-affinity Cereblon probes, detailing key quantitative data, experimental methodologies, and the cellular pathways in which CRBN plays a crucial role.

The CRL4-CRBN E3 Ligase and Its Modulation

The CRL4-CRBN complex is composed of four main proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and Cereblon (CRBN), which acts as the substrate receptor.[1][2] In its native state, this complex targets a set of endogenous proteins for degradation. The therapeutic magic of IMiDs such as thalidomide, lenalidomide, and pomalidomide (B1683931) lies in their ability to act as a "molecular glue," binding to a specific pocket on CRBN and creating a new, neomorphic surface.[3] This new surface recruits proteins that do not normally interact with CRBN, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), leading to their ubiquitination and destruction by the proteasome.[2][3] This process is fundamental to the clinical efficacy of IMiDs in treating multiple myeloma.[8]

Quantitative Analysis of High-Affinity Cereblon Binders

The discovery of new CRBN probes has accelerated with the development of sensitive biophysical and cellular assays. These have enabled the characterization of a wide range of chemical scaffolds beyond the classical IMiDs, each with distinct properties. Quantitative binding data is essential for comparing the potency of these probes and guiding structure-activity relationship (SAR) studies.

| Compound/Probe | Scaffold Type | Assay Type | Affinity Metric | Value | Reference |

| Pomalidomide | Immunomodulatory Drug (IMiD) | TR-FRET | IC₅₀ | 6.4 nM | [9] |

| Lenalidomide | Immunomodulatory Drug (IMiD) | TR-FRET | IC₅₀ | 8.9 nM | [9] |

| Thalidomide | Immunomodulatory Drug (IMiD) | TR-FRET | IC₅₀ | 22.4 nM | [9] |

| CC-885 | Molecular Glue | TR-FRET | IC₅₀ | 0.43 nM | [9] |

| BODIPY FL Thalidomide | Fluorescent Probe | Saturation Binding | Kd | 3.6 nM | [9] |

| CRBN_ΔHBD Tracer | Fluorescent Probe | Saturation Binding | Kd | 13 nM | |

| Compound 8d | Fluorinated Benzamide | In vitro binding | IC₅₀ | 63 µM | |

| Cyclimid Degraders | Cyclimid | Competition Binding | Kd | 8 nM - 1 µM | [10] |

| EM12-SO₂F | Covalent Inhibitor | Covalent Binding | - | - | [11] |

Experimental Protocols for Probe Discovery and Validation

A multi-step approach is typically employed to identify and validate novel CRBN binders, progressing from high-throughput biochemical screens to more complex cellular assays.

In Vitro Binding Assays

These assays are the workhorses of primary screening, designed to rapidly identify compounds that bind directly to purified CRBN protein.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This highly sensitive assay measures the proximity between a donor and acceptor fluorophore.[9][12] In a competitive format, a test compound displaces a fluorescently-labeled CRBN binder ("tracer"), leading to a decrease in the FRET signal.

-

Reagents:

-

GST-tagged human CRBN protein.

-

Europium (Eu³⁺) cryptate-labeled anti-GST antibody (Donor).

-

Red-emitting fluorescent tracer, e.g., Thalidomide-Red or this compound (Acceptor).[13]

-

Assay Buffer.

-

Test compounds.

-

-

Protocol:

-

Dispense test compounds at various concentrations into a low-volume 384-well plate.

-

Add a solution containing GST-CRBN protein to each well.

-

Add a pre-mixed solution of the Eu³⁺-anti-GST antibody and the fluorescent tracer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate).

-

Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and plot it against the compound concentration to determine the IC₅₀ value.

-

B. Fluorescence Polarization (FP) Assay

This assay measures changes in the rotational speed of a fluorescent molecule upon binding to a larger protein.

-

Reagents:

-

Purified recombinant CRBN protein.

-

Fluorescently-labeled CRBN binder, e.g., Cy5-labeled Thalidomide.[14]

-

Assay Buffer.

-

Test compounds and a known inhibitor (e.g., Pomalidomide) as a positive control.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a black, low-binding microtiter plate, add the fluorescent tracer to all wells.

-

Add the test compounds and the positive control to their respective wells.

-

Initiate the reaction by adding the CRBN protein.

-

Incubate the plate for a set duration (e.g., 30-60 minutes) at room temperature, protected from light.

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

-

A decrease in polarization indicates displacement of the tracer by the test compound. Plot the signal against concentration to determine binding affinity.

-

Cellular Target Engagement Assays

These assays confirm that a probe can enter a cell and bind to CRBN in its native environment.

A. NanoBRET™ Cellular Occupancy Assay

Bioluminescence Resonance Energy Transfer (BRET) is used to measure protein engagement in living cells.[15]

-

Reagents:

-

HEK293T cells stably expressing a NanoLuc®-CRBN fusion protein.

-

Cell-permeable fluorescent tracer, e.g., BODIPY™-lenalidomide.[15]

-

Nano-Glo® Live Cell Substrate.

-

Test compounds.

-

-

Protocol:

-

Seed the NanoLuc®-CRBN expressing cells into a 96- or 384-well white assay plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a defined period (e.g., 2 hours).

-

Add the BODIPY™-lenalidomide tracer to all wells at a fixed concentration.

-

Add the Nano-Glo® Live Cell Substrate.

-

Immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 520 nm for the acceptor) using a BRET-capable plate reader.

-

Calculate the NanoBRET™ ratio. A decrease in the ratio signifies competitive displacement of the tracer from CRBN by the test compound.

-

Proteomics for Neosubstrate Identification

Once a high-affinity binder is confirmed, proteomics is used to identify which proteins it causes to be degraded.

A. Affinity-Purification Mass Spectrometry (AP-MS)

This method identifies proteins that are enriched in the presence of a degrader.[3]

-

Protocol Overview:

-

Treat cultured cells (e.g., multiple myeloma cell lines) with the CRBN-binding compound or a DMSO vehicle control.

-

Lyse the cells under conditions that preserve protein complexes.

-

Use an affinity matrix (e.g., streptavidin beads if a biotinylated probe is used, or an antibody against a tagged protein) to purify protein complexes.

-

Elute the bound proteins from the matrix.

-

Digest the proteins into peptides and analyze them using quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

-

Compare the protein abundance between the compound-treated and vehicle-treated samples. Proteins significantly enriched in the compound-treated sample are identified as potential neosubstrates.

-

Cereblon's Role in Cellular Signaling: The Wnt Pathway

Beyond its exploitation in TPD, CRBN is a physiological regulator of key signaling pathways. Notably, it has been identified as an evolutionarily conserved regulator of Wnt signaling.[16][17] In the absence of a Wnt signal, a "destruction complex" targets the transcriptional coactivator β-Catenin for degradation.[18] Upon Wnt stimulation, the destruction complex is inhibited, and CRBN is recruited to mediate the degradation of Casein kinase 1α (CK1α), a key component of the destruction complex and a negative regulator of the pathway.[16][17] This action helps to stabilize β-Catenin and promote Wnt-driven gene expression.

References

- 1. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revvity.com [revvity.com]

- 9. Development of this compound as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of this compound As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. | Semantic Scholar [semanticscholar.org]

- 13. revvity.com [revvity.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to BODIPY FL Thalidomide and PROTAC Development Basics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality, with a special focus on the utility of BODIPY FL thalidomide (B1683933) as a powerful tool in their development. We will delve into the fundamental principles of PROTAC technology, detailed experimental protocols for their evaluation, and the synthesis and application of this key fluorescent probe.

The Dawn of a New Therapeutic Era: PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology. Instead of merely inhibiting the function of a disease-causing protein, PROTACs are engineered to completely remove them from the cell.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][3][4]

The mechanism of action relies on hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][5] A PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to tag the POI with a chain of ubiquitin molecules. This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[1][5] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, leading to sustained target suppression at low doses.[1][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Parallel fluorescent probe synthesis based on the large-scale preparation of BODIPY FL propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dawn of Induced Proximity

An In-Depth Technical Guide to Molecular Glues and the E3 Ligase Cereblon

The paradigm of small molecule drug discovery has traditionally centered on the occupancy-driven model, where a drug binds to the active site of a target protein to inhibit its function. However, a revolutionary approach has emerged: induced proximity. This strategy utilizes small molecules to bring two proteins together, initiating a biological event that would not otherwise occur. At the forefront of this field are molecular glues , small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This guide delves into the core of this technology, focusing on the most well-characterized E3 ligase in this context: Cereblon (CRBN) . Cereblon is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). The discovery that the teratogenic effects of thalidomide (B1683933) were due to its action as a molecular glue that recruits "neosubstrates" to Cereblon has catalyzed the development of a new class of therapeutics known as immunomodulatory drugs (IMiDs®) and spurred the rational design of novel molecular glue degraders.

This document serves as a technical resource for researchers and drug development professionals, providing a detailed overview of the mechanism, quantitative metrics, experimental protocols, and structural underpinnings of Cereblon-mediated molecular glues.

The Mechanism of Action: A Tripartite Alliance for Degradation

The fundamental mechanism of a Cereblon-based molecular glue involves the formation of a ternary complex, a key interaction between three components: the CRL4^CRBN^ E3 ligase, the molecular glue, and the target protein (or neosubstrate).

-

Binding to Cereblon: The molecular glue first binds to a specific pocket within the Cereblon protein. This binding event alone does not typically have a significant downstream effect.

-

Altering the Surface: The binding of the molecular glue subtly alters the surface topology of Cereblon. This new, composite surface is now primed to recognize and bind to a protein that it would not normally interact with.

-

Neosubstrate Recruitment: A target protein, the neosubstrate, which possesses a complementary surface or a specific structural motif (often a "degron"), is recruited to this newly formed interface. The molecular glue acts as the "glue," stabilizing the interaction between Cereblon and the neosubstrate.

-

Ubiquitination: Once the neosubstrate is brought into proximity with the rest of the CRL4^CRBN^ complex, specifically the E2-conjugating enzyme associated with RBX1, a chain of ubiquitin molecules is transferred to lysine (B10760008) residues on the surface of the neosubstrate.

-

Proteasomal Degradation: This polyubiquitin (B1169507) chain acts as a signal for the cell's degradation machinery, the 26S proteasome. The proteasome recognizes, unfolds, and degrades the tagged neosubstrate into small peptides, effectively eliminating the protein from the cell. The Cereblon complex and the molecular glue are then free to engage another target protein.

Caption: The mechanism of action for a Cereblon-mediated molecular glue.

Quantitative Analysis of Molecular Glue Performance

The efficacy of a molecular glue is determined by several key quantitative parameters that describe its ability to bind, form the ternary complex, and induce degradation. The table below summarizes these metrics for well-established IMiD compounds and their primary neosubstrates.

| Compound | Target Neosubstrate | Binding Affinity to CRBN (Kd, µM) | Ternary Complex Affinity (Kd, nM) | Degradation Potency (DC50, nM) | Max Degradation (Dmax, %) |

| Lenalidomide | IKZF1 (Ikaros) | ~1 | 15 | ~10 | >90% |

| IKZF3 (Aiolos) | ~1 | 28 | ~15 | >90% | |

| CK1α (Casein Kinase 1α) | ~1 | 500 | ~500 | ~80% | |

| Pomalidomide | IKZF1 (Ikaros) | ~0.3 | 8 | ~2 | >95% |

| IKZF3 (Aiolos) | ~0.3 | 12 | ~3 | >95% | |

| GSPT1 | ~0.3 | 20 | ~5 | >90% | |

| Thalidomide | SALL4 | ~3 | 100 | ~1000 | ~70% |

-

Binding Affinity (Kd): The equilibrium dissociation constant, which measures the strength of binding between the molecular glue and Cereblon. A lower Kd indicates a stronger interaction.

-

Ternary Complex Affinity (Kd): Measures the stability of the tripartite Cereblon-glue-neosubstrate complex. This is a critical parameter for degradation efficiency.

-

Degradation Potency (DC50): The concentration of the compound required to degrade 50% of the target protein.

-

Max Degradation (Dmax): The maximum percentage of protein degradation achievable with the compound.

Essential Experimental Protocols

The characterization of molecular glues requires a suite of biophysical, biochemical, and cell-based assays. Below are the methodologies for key experiments.

Binding Affinity Determination: Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics (kon and koff) and affinity (Kd) of the interaction between the molecular glue and Cereblon.

Methodology:

-

Immobilization: Recombinant, purified DDB1-CRBN protein complex is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: A series of concentrations of the molecular glue (analyte) in a suitable running buffer are injected over the chip surface. A reference flow cell is used for background subtraction.

-

Detection: The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Cellular Degradation Assay: Western Blot

Western blotting is a fundamental technique to visualize and semi-quantify the degradation of a target protein in cells treated with a molecular glue.

Methodology:

-

Cell Treatment: Culture cells (e.g., MM.1S for IKZF1/3 degradation) and treat with a dose-response curve of the molecular glue for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the neosubstrate. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize the data.

-

Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescent (ECL) substrate and image the resulting signal.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the DC50 and Dmax from the dose-response curve.

Methodological & Application

Application Notes and Protocols: BODIPY FL Thalidomide for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BODIPY FL thalidomide (B1683933) as a high-affinity fluorescent probe for the human cereblon (CRBN) protein in high-throughput screening (HTS) assays. The primary application detailed is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, which offers high sensitivity and robustness for the discovery and characterization of novel CRBN ligands.

Introduction

Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are a class of therapeutic agents that exert their effects by binding to the cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] The binding of small molecule ligands to CRBN can modulate the ubiquitination and subsequent proteasomal degradation of specific protein targets, a mechanism that is harnessed for therapeutic benefit in treating various diseases, including multiple myeloma.[1][4]

The development of molecular glues and Proteolysis Targeting Chimeras (PROTACs) that co-opt the CRL4^CRBN^ complex has intensified the need for sensitive and reliable HTS assays to identify and characterize new CRBN ligands.[5][6][7][8] BODIPY FL thalidomide is a high-affinity fluorescent probe developed for this purpose, enabling the development of robust assays suitable for HTS campaigns.[5][6][7][8][9][10]

Principle of the TR-FRET Assay

The TR-FRET assay for CRBN is a competitive binding assay that measures the displacement of a high-affinity fluorescent probe (this compound) from the CRBN protein by a test compound. The assay utilizes a terbium (Tb)-conjugated anti-His antibody as the FRET donor and this compound as the FRET acceptor. When the His-tagged CRBN protein is in complex with the Tb-anti-His antibody and this compound, excitation of the terbium donor results in energy transfer to the BODIPY FL acceptor, producing a FRET signal.

In the presence of a competitive CRBN ligand, the binding of this compound to CRBN is disrupted. This disruption leads to a decrease in the TR-FRET signal, which is proportional to the affinity of the test compound for CRBN. This assay format is highly sensitive, demonstrating a significant improvement over previously reported fluorescence polarization (FP) and other TR-FRET assays.[5][6][7][8]

Quantitative Data

This compound has been demonstrated to be a superior probe for CRBN binding assays due to its high affinity and the enhanced sensitivity it confers to the TR-FRET assay format.

Table 1: Binding Affinity of this compound to Human Cereblon

| Parameter | Value | Reference |

| Kd | 3.6 nM | [5][6][7][8][9][10][11][12] |

Table 2: Comparison of IC50 Values for Pomalidomide in Different CRBN Binding Assays

| Assay Type | Fluorescent Probe | IC50 of Pomalidomide | Sensitivity Fold-Increase (vs. BODIPY FL TR-FRET) | Reference |

| TR-FRET | This compound | 6.4 nM | - | [5][6][7][8] |

| FP | Cy5-conjugated thalidomide | 264.8 nM | 41-fold lower | [5][6][7][8] |

| TR-FRET | Cy5-conjugated cereblon modulator | 1.2 µM | 187-fold lower | [5][6][7][8] |

Signaling Pathway and Assay Workflow Diagrams

Cereblon (CRBN) Signaling Pathway

The following diagram illustrates the mechanism of action of thalidomide and its analogs in modulating the CRL4^CRBN^ E3 ubiquitin ligase complex.

Caption: CRBN binds thalidomide, recruiting neosubstrates for ubiquitination and degradation.

Experimental Workflow for the TR-FRET Competitive Binding Assay

This diagram outlines the steps involved in performing the high-throughput screening assay using this compound.

Caption: Workflow for the this compound TR-FRET HTS assay.

Experimental Protocols

Materials and Reagents

-

His-tagged human CRBN protein: (e.g., custom-prepared by a vendor like GenScript)[11]

-

Tb-anti-His Antibody: (FRET Donor)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Test Compounds: Dissolved in 100% DMSO

-

Positive Control: Thalidomide or Pomalidomide in 100% DMSO

-

Negative Control: 100% DMSO

-

Assay Plates: 384-well, low-volume, black, non-binding surface plates

-

TR-FRET Plate Reader: Equipped with appropriate filters for Terbium and BODIPY FL (e.g., excitation at 340 nm, emission at 495 nm and 520 nm)

Protocol: TR-FRET Competitive Binding Assay

This protocol is optimized for a 384-well plate format. All incubations should be performed at room temperature and protected from light.

-

Compound Plating:

-

Prepare serial dilutions of test compounds in 100% DMSO.

-

Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 40 nL) of the compound dilutions, positive control, and negative control (DMSO) to the appropriate wells of the 384-well assay plate.

-

-

Preparation of Assay Mix:

-

Prepare a 2X working solution of His-CRBN and Tb-anti-His antibody in assay buffer. The final concentrations in the well should be optimized, but a starting point is 4 nM His-CRBN and 4 nM Tb-anti-His Ab.[5]

-

-

Addition of Assay Mix:

-

Dispense an appropriate volume (e.g., 5 µL) of the 2X Assay Mix into each well of the assay plate containing the compounds.

-

Mix the plate gently by shaking or centrifugation.

-

-

First Incubation:

-

Incubate the plate for 30-60 minutes at room temperature.

-

-

Preparation of Probe Solution:

-

Prepare a 2X working solution of this compound in assay buffer. The final concentration in the well should be optimized, with a suggested starting concentration of 8 nM.[5]

-

-

Addition of Probe Solution:

-

Dispense an appropriate volume (e.g., 5 µL) of the 2X this compound solution to all wells. The final assay volume will be 10 µL. The final DMSO concentration should be kept low (e.g., ≤ 1%).[7]

-

-

Second Incubation:

-

Incubate the plate for 60-120 minutes at room temperature, protected from light. The signal has been shown to be stable for at least 120 minutes.[7]

-

-

Plate Reading:

-

Read the plate on a TR-FRET enabled plate reader.

-

Set the excitation wavelength to 340 nm.

-

Measure the emission at two wavelengths: 495 nm (Terbium emission) and 520 nm (BODIPY FL emission).

-

Data Analysis

-

Calculate the TR-FRET Ratio:

-

For each well, calculate the ratio of the acceptor emission to the donor emission: Ratio = (Emission at 520 nm / Emission at 495 nm) * 10,000

-

-

Data Normalization:

-

Normalize the data to percent inhibition using the positive and negative controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

-

Ratio_sample: TR-FRET ratio of the test compound well.

-

Ratio_pos_ctrl: Average TR-FRET ratio of the positive control wells (e.g., high concentration of thalidomide).

-

Ratio_neg_ctrl: Average TR-FRET ratio of the negative control wells (DMSO).

-

-

Dose-Response Curves and IC50 Determination:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

-

Assay Quality Control:

-

Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal-to-Background Ratio | Suboptimal reagent concentrations | Titrate His-CRBN, Tb-anti-His Ab, and this compound to find optimal concentrations. |

| Inactive protein or probe | Verify the activity of the protein and the integrity of the fluorescent probe. | |

| Incorrect filter sets on plate reader | Ensure the use of appropriate filters for Terbium-BODIPY FL FRET. | |

| High Well-to-Well Variability | Inaccurate liquid handling | Calibrate and verify the performance of liquid handlers and pipettes. |

| Air bubbles in wells | Centrifuge plates briefly after reagent addition. | |

| Compound precipitation | Check the solubility of test compounds in the final assay buffer. Reduce the final DMSO concentration if necessary. | |

| Z'-factor < 0.5 | Any of the above issues | Systematically review the protocol, reagent quality, and instrumentation. |

| Assay window is too small | Optimize reagent concentrations to maximize the difference between positive and negative controls. |

References

- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of this compound As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tenovapharma.com [tenovapharma.com]

- 11. genscript.com [genscript.com]

- 12. BDY FL Thalidomide (7633) by Tocris, Part of Bio-Techne [bio-techne.com]

BODIPY FL Thalidomide: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL thalidomide (B1683933) is a high-affinity, fluorescently labeled probe designed for the specific detection of Cereblon (CRBN), a critical component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. With a dissociation constant (Kd) of 3.6 nM, this probe provides a powerful tool for studying CRBN-ligand interactions and has significant applications in the discovery and development of novel therapeutics, particularly in the realm of targeted protein degradation.[][2][3][][5][6][7]

The development of molecular glues and proteolysis-targeting chimeras (PROTACs) relies on the effective recruitment of E3 ligases like CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BODIPY FL thalidomide serves as an invaluable reagent in assays designed to identify and characterize molecules that bind to CRBN, a crucial first step in the development of such protein degraders.[3][][6][7][8]

These application notes provide an overview of the key applications of this compound in drug discovery and detailed protocols for the most common experimental setups.

Principle of Detection

This compound's utility stems from its fluorescent properties. The BODIPY FL fluorophore, with excitation and emission maxima at approximately 503 nm and 509 nm respectively, allows for sensitive detection in various assay formats.[] The core principle involves monitoring the interaction of the probe with the CRBN protein. In a typical assay, the binding of a test compound to CRBN will displace the this compound probe, leading to a measurable change in the fluorescent signal. This change can be detected through methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Key Applications

-

High-Throughput Screening (HTS) for Novel CRBN Ligands: The sensitivity and robustness of assays utilizing this compound make them ideal for screening large compound libraries to identify novel CRBN binders.

-

Characterization of CRBN-Ligand Interactions: These assays allow for the quantitative determination of binding affinities (e.g., IC50, Kd) of known and novel ligands for CRBN.

-

Development and Optimization of PROTACs: By confirming the binding of the CRBN-recruiting moiety of a PROTAC, researchers can ensure the proper functioning of the degrader molecule. The probe can also be used in ternary complex formation assays.

-

Mechanism of Action Studies: Investigating how different compounds interact with CRBN and influence the CRL4-CRBN complex.

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies using this compound-based assays.

| Assay Type | Ligand | Measured Value (IC50) | Reference(s) |

| This compound TR-FRET Assay | Pomalidomide | 6.4 nM | [3][][6][8] |

| Cy5-conjugated thalidomide FP Assay | Pomalidomide | 264.8 nM | [3][][6][8] |

| Cy5-conjugated cereblon modulator TR-FRET Assay | Pomalidomide | 1.2 µM | [3][][6][8] |

As the data indicates, the this compound-mediated TR-FRET assay is significantly more sensitive (41- to 187-fold) than previously reported methods, enabling the use of lower reagent concentrations and providing a more accurate assessment of ligand binding.[3][][6][8]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding

This protocol describes a competitive binding assay to measure the affinity of test compounds for CRBN.

Principle: This assay relies on the transfer of energy from a long-lifetime terbium (Tb) donor fluorophore to a BODIPY FL acceptor fluorophore when they are in close proximity. A His-tagged CRBN protein is labeled with a Tb-conjugated anti-His antibody. When this compound binds to CRBN, the donor and acceptor are brought together, resulting in a high TR-FRET signal. A test compound that binds to CRBN will displace the this compound, leading to a decrease in the TR-FRET signal.

Diagram of TR-FRET Assay Workflow:

Caption: Workflow for the this compound TR-FRET assay.

Materials:

-

This compound (stock solution in DMSO)

-

His-tagged human CRBN/DDB1 protein complex

-

Terbium (Tb)-conjugated anti-His antibody

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds (serially diluted in DMSO)

-

384-well low-volume black assay plates

-

TR-FRET compatible plate reader

Optimized Reagent Concentrations:

-

This compound: 4 nM

-

His-CRBN/DDB1: 2 nM

-

Tb-anti-His antibody: 2 nM

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate. Include wells for positive control (e.g., unlabeled thalidomide) and negative control (DMSO).

-

-

Reagent Preparation:

-

Prepare a master mix of this compound in assay buffer at 2X the final concentration (8 nM).

-

Prepare a master mix of His-CRBN/DDB1 and Tb-anti-His antibody in assay buffer at 2X the final concentrations (4 nM each).

-

-

Assay Assembly:

-

Add 5 µL of the this compound solution to each well.

-

Add 5 µL of the His-CRBN/DDB1 and Tb-anti-His antibody solution to each well. The final volume in each well will be 10 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 90 minutes, protected from light.

-

-

Plate Reading:

-

Read the plate on a TR-FRET compatible plate reader.

-

Set the excitation wavelength to 340 nm.

-

Measure the emission at 490 nm (Tb donor) and 520 nm (BODIPY FL acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay for CRBN Binding

This protocol provides a framework for a competitive FP assay.

Principle: FP measures the change in the rotational speed of a fluorescent molecule. Small molecules, like free this compound, tumble rapidly in solution and have a low FP signal. When bound to a larger molecule, like CRBN, its tumbling slows, resulting in a higher FP signal. A test compound that displaces the probe will cause a decrease in the FP signal.

Diagram of FP Assay Principle:

Caption: Principle of the Fluorescence Polarization assay.

Materials:

-

This compound

-

Human CRBN/DDB1 protein complex

-

Assay Buffer

-

Test compounds

-

384-well low-volume black assay plates

-

FP-capable plate reader

Procedure:

-

Determine Optimal Probe Concentration:

-

Perform a serial dilution of this compound in assay buffer and measure the fluorescence intensity to find the lowest concentration that gives a stable and robust signal above background.

-

-

Determine Optimal Protein Concentration:

-

In the presence of the optimal concentration of this compound, perform a serial dilution of the CRBN/DDB1 protein.

-

Measure the FP signal at each protein concentration to generate a saturation binding curve.

-

Select a protein concentration that gives approximately 80% of the maximum FP signal for use in the competitive assay.

-

-

Competitive Binding Assay:

-

Add test compounds at various concentrations to the wells.

-

Add this compound at its optimal concentration.

-

Add the CRBN/DDB1 protein at its pre-determined concentration.

-

Incubate at room temperature for a set time (e.g., 60 minutes), protected from light.

-

-

Plate Reading:

-

Read the FP signal using appropriate excitation and emission filters for BODIPY FL.

-

-

Data Analysis:

-

Plot the FP signal against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

-

Cellular Imaging with this compound

This protocol is a general guideline for visualizing the cellular uptake and localization of the probe.

Principle: The hydrophobic nature of the BODIPY dye allows for cell permeability. By incubating cells with this compound, it is possible to visualize its accumulation and subcellular distribution using fluorescence microscopy. This can be used to assess the cell permeability of thalidomide-based compounds.

Procedure:

-

Cell Culture:

-

Plate cells (e.g., HEK293T, HeLa) on glass-bottom dishes or chamber slides and culture overnight.

-

-

Probe Labeling:

-

Prepare a working solution of this compound in cell culture medium (e.g., 1-5 µM).

-

Remove the old medium from the cells and wash with PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing:

-

Remove the labeling medium and wash the cells 2-3 times with warm PBS to remove unbound probe.

-

-

Imaging:

-

Add fresh medium or a suitable imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation ~488 nm, Emission ~510-530 nm). Confocal microscopy is recommended for higher resolution imaging.

-

Note: For competitive imaging, cells can be pre-incubated with an unlabeled CRBN ligand before adding this compound to observe a reduction in cellular fluorescence.

Conclusion

This compound is a highly sensitive and versatile tool for drug discovery, particularly in the field of targeted protein degradation. Its high affinity for CRBN enables the development of robust and sensitive assays for identifying and characterizing CRBN ligands and PROTACs. The protocols provided herein offer a starting point for researchers to implement this valuable probe in their discovery workflows.

References

- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying PROTAC Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The formation of a stable ternary complex, consisting of the PROTAC, the target protein (protein of interest, POI), and an E3 ubiquitin ligase, is the critical initiating step in this process.[1][2] The efficiency and stability of this ternary complex are paramount to the efficacy of the PROTAC.[3] Therefore, the accurate quantification of its formation is a cornerstone of PROTAC development.

These application notes provide an overview and detailed protocols for key biophysical and cellular assays used to quantify PROTAC-induced ternary complex formation. The included methodologies for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and NanoBRET™ assays will enable researchers to characterize the kinetics, thermodynamics, and cellular engagement of their PROTAC molecules.

A key parameter discussed throughout these notes is the cooperativity (α) , which describes the influence of the binary protein-PROTAC interactions on the stability of the ternary complex.[4] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[5] Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable, often due to new stabilizing protein-protein interactions.[4][6] Conversely, negative cooperativity (α < 1) suggests destabilizing interactions.[7]

Researchers should also be mindful of the "hook effect," a phenomenon observed in proximity-based assays where the signal decreases at high PROTAC concentrations.[8][9] This occurs because excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes at the expense of the ternary complex.[8]

I. Biophysical Assays for Ternary Complex Characterization

Biophysical assays utilizing purified proteins provide a controlled environment to dissect the molecular interactions governing ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complexes.[3]

Application:

-

Determination of association (k_on) and dissociation (k_off) rates.

-

Calculation of equilibrium dissociation constants (K_D) for binary and ternary interactions.

-

Quantification of cooperativity.

Workflow for SPR-based Ternary Complex Analysis

Caption: Workflow for SPR analysis of ternary complex formation.

Protocol: SPR Kinetic Analysis

-

Immobilization: Immobilize the E3 ligase (e.g., VCB complex) onto a sensor chip surface.[10]

-

Binary Interaction Analysis:

-

Prepare a series of concentrations of the PROTAC in running buffer.

-

Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (k_on, k_off) and calculate the binary affinity (K_D,binary).[11]

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[5]

-

Inject these solutions over the immobilized E3 ligase surface to measure the ternary binding kinetics and calculate the ternary affinity (K_D,ternary).[10]

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[12]

Application:

-

Determination of binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

-

Gold standard for accurately measuring cooperativity.[13]

Logical Flow for ITC-based Cooperativity Measurement

Caption: Logical flow for ITC cooperativity determination.

Protocol: ITC Cooperativity Measurement

-

Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[13]

-

Binary Titration 1 (PROTAC to E3 Ligase):

-

Binary Titration 2 (PROTAC to Target Protein):

-

Repeat step 2, with the target protein in the cell, to determine K_D2.[13]

-

-

Ternary Titration:

-

Cooperativity Calculation: Calculate α = K_D1 / K_D,ternary.[13]

Proximity-Based Assays: TR-FRET and AlphaLISA

TR-FRET and AlphaLISA are homogeneous, high-throughput assays that detect the proximity of two molecules.

Application:

-

High-throughput screening of PROTAC libraries.

-

Rank-ordering of PROTACs based on their ability to form ternary complexes.

-

Confirmation of ternary complex formation.

General Workflow for Proximity-Based Assays

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aragen.com [aragen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. o2hdiscovery.co [o2hdiscovery.co]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Characterization of Novel Cereblon Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of novel small molecule ligands targeting Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The protocols outlined below are essential for determining ligand binding affinity, evaluating in vitro and cellular degradation activity, and assessing the overall cellular effects, thereby facilitating the development of novel molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Cereblon and Its Ligands